molecular formula C17H24O4 B1587666 2-Ethylhexyl methyl terephthalate CAS No. 63468-13-3

2-Ethylhexyl methyl terephthalate

Cat. No.: B1587666
CAS No.: 63468-13-3
M. Wt: 292.4 g/mol
InChI Key: KHDNBLKBTBOSDJ-UHFFFAOYSA-N
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Description

2-Ethylhexyl methyl terephthalate is an organic compound with the molecular formula C17H24O4. It is a non-phthalate plasticizer, meaning it does not belong to the phthalate family of plasticizers, which are often associated with health concerns. This compound is commonly used in the production of flexible PVC (polyvinyl chloride) products, such as flooring, wall coverings, and wire and cable insulation.

Mechanism of Action

Target of Action

The primary targets of 2-Ethylhexyl methyl terephthalate are the endocrine system and the nervous system . As an endocrine-disrupting chemical, it affects the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

This compound interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of the compound into phthalic acid, ethanol, and hexanol . Phthalic acid is further converted into catechol and carbon dioxide during metabolism . Ethanol may be converted into acetaldehyde .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , suggesting that it may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to solid compounds

Result of Action

The molecular and cellular effects of this compound’s action include the induction of neurological disorders . For example, prenatal exposure to a related compound, mono-(2-ethylhexyl) phthalate, resulted in hypoplastic forebrain regions and open neural tubes in the forebrain, midbrain, hindbrain, or caudal neural tube in mouse embryos . In vitro experiments have also shown that exposure to the compound can increase lipogenic gene programs, thereby promoting a dose-dependent hepatic lipid accumulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it is soluble in organic solvents such as alcohol, ether, and ketone, but it is insoluble in water . This suggests that its action may be influenced by the presence of these solvents in the environment. Furthermore, its low volatility and low toxicity may affect its stability and efficacy in different environments.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Esterification: Terephthalic acid, 2-ethylhexanol, sulfuric acid (catalyst), controlled temperature (typically around 150-200°C), and pressure conditions.

  • Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide), and elevated temperatures.

Major Products Formed:

  • Esterification: 2-Ethylhexyl methyl terephthalate.

  • Hydrolysis: Terephthalic acid and 2-ethylhexanol.

Scientific Research Applications

2-Ethylhexyl methyl terephthalate is widely used in various scientific research applications due to its non-phthalate nature and its ability to impart flexibility to PVC products. It is used in the development of safer and more environmentally friendly plasticizers for use in medical devices, food packaging, and other sensitive applications. Additionally, it is studied for its potential use in biodegradable plastics and other sustainable materials.

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) terephthalate (DEHT)

  • Diisononyl phthalate (DINP)

  • Diisodecyl phthalate (DIDP)

  • Dioctyl terephthalate (DOTP)

Properties

IUPAC Name

4-O-(2-ethylhexyl) 1-O-methyl benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-4-6-7-13(5-2)12-21-17(19)15-10-8-14(9-11-15)16(18)20-3/h8-11,13H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDNBLKBTBOSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979700
Record name 2-Ethylhexyl methyl benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63468-13-3
Record name 1-(2-Ethylhexyl) 4-methyl 1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63468-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl methyl terephthalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexyl methyl benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl methyl terephthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYLHEXYL METHYL TEREPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N3HUI3RDR
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Synthesis routes and methods

Procedure details

A 2000 ml multi-neck flask stirring apparatus, composed of an intensive condenser, which is attached to a thermostat, and a distillation bridge, is charged with 1 mol of dimethyl terephtalate in 1.2 l of xylene at 40° C., and a mixture of 340 mg of titanium(IV) butoxide and 1 mol of 2-ethyl-1-hexanol is added dropwise.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
340 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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